molecular formula C6H11NO2 B6235854 rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide, trans CAS No. 1843482-15-4

rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide, trans

Cat. No. B6235854
CAS RN: 1843482-15-4
M. Wt: 129.2
InChI Key:
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Description

Rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide, trans (rac-N-HCA) is an organic compound that is used in a variety of scientific research applications. It is an important component of a variety of biochemical and physiological processes, and its effects have been studied extensively.

Scientific Research Applications

Rac-N-HCA has been used in a variety of scientific research applications, including studies of the effects of drugs on the central nervous system, the role of neurotransmitters in disease, and the development of new drugs. It has also been used to study the effects of environmental toxins on the brain, as well as to investigate the effects of aging on the brain.

Mechanism of Action

The mechanism of action of rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide, trans is not completely understood. However, it is believed to interact with a variety of neurotransmitter receptors, including serotonin, norepinephrine, and gamma-aminobutyric acid (GABA). It is thought to modulate the activity of these receptors, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
Rac-N-HCA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the reuptake of serotonin, norepinephrine, and GABA in the brain, resulting in increased levels of these neurotransmitters in the brain. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, resulting in increased levels of cortisol in the body. In addition, rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide, trans has been shown to modulate the activity of the dopamine and glutamate systems in the brain, resulting in increased levels of these neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

Rac-N-HCA has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in a variety of conditions. In addition, it has a low toxicity profile, making it safe to use in lab experiments. However, there are some limitations to its use in lab experiments. It is not water soluble, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic solvents.

Future Directions

There are a variety of potential future directions for research on rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide, trans. These include further research into its mechanism of action, its effects on various neurotransmitter systems, and its potential therapeutic applications. In addition, further research is needed to investigate its potential use as a drug delivery system and its potential use as a therapeutic agent. Finally, further research is needed to investigate its potential use in the treatment of various neurological disorders.

Synthesis Methods

Rac-N-HCA is synthesized in a two-step process. First, rac-N-methyl-2-hydroxycyclobutylacetamide is synthesized from the reaction of rac-N-methyl-2-hydroxycyclobutylacetamide with thionyl chloride in anhydrous acetonitrile. The second step involves the conversion of rac-N-methyl-2-hydroxycyclobutylacetamide to rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide, trans by treatment with trifluoroacetic acid in dichloromethane.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide, trans involves the conversion of a cyclobutene derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclobutene", "Acetic anhydride", "Hydroxylamine hydrochloride", "Sodium acetate", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Cyclobutene is reacted with acetic anhydride in the presence of sodium acetate to form the corresponding cyclobutene acetate.", "Step 2: The cyclobutene acetate is then treated with hydroxylamine hydrochloride in ethanol to form the corresponding hydroxylamine derivative.", "Step 3: The hydroxylamine derivative is then treated with sodium hydroxide in water to form the desired product, rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide, trans." ] }

CAS RN

1843482-15-4

Product Name

rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide, trans

Molecular Formula

C6H11NO2

Molecular Weight

129.2

Purity

95

Origin of Product

United States

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